
Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester is a complex organic compound featuring a triazolopyrimidine scaffold.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester typically involves the formation of the triazolopyrimidine core followed by the introduction of the thioacetic acid moiety. Common synthetic routes include:
Cyclization Reactions: The triazolopyrimidine core can be synthesized through cyclization reactions involving appropriate precursors.
Thioester Formation:
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially altering its electronic properties.
Substitution: Nucleophilic substitution reactions are common, especially involving the thioacetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Triazolopyrimidines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester has several scientific research applications:
Medicinal Chemistry: It is being investigated as a potential CDK2 inhibitor for cancer treatment.
Biological Studies: The compound’s effects on cell cycle progression and apoptosis are of interest in cancer research.
Chemical Biology: Its ability to interact with various molecular targets makes it a useful tool in chemical biology studies.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated as CDK2 inhibitors.
Thioxopyrimidines: These compounds have a sulfur atom in a similar position and exhibit diverse biological activities.
Uniqueness
Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester is unique due to its specific combination of a triazolopyrimidine core with a thioacetic acid moiety, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
143212-79-7 |
|---|---|
Molekularformel |
C8H9N5O2S |
Molekulargewicht |
239.26 g/mol |
IUPAC-Name |
methyl 2-[(7-amino-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/C8H9N5O2S/c1-15-7(14)3-16-8-12-5(9)2-6-10-4-11-13(6)8/h2,4H,3,9H2,1H3 |
InChI-Schlüssel |
VDDHNXUYSUJVRU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSC1=NC(=CC2=NC=NN21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


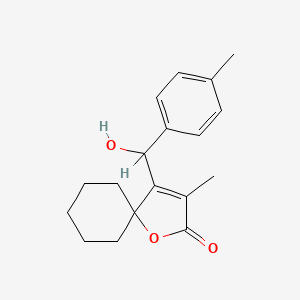



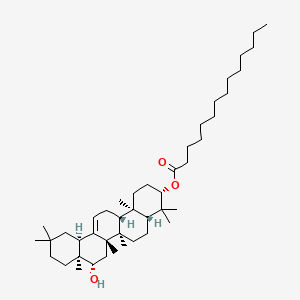
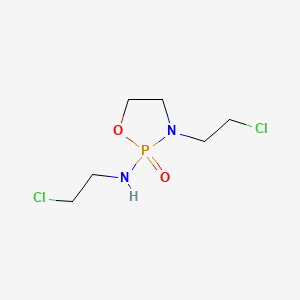


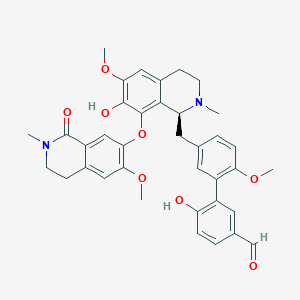
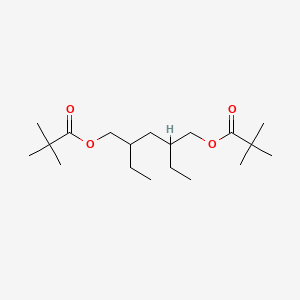
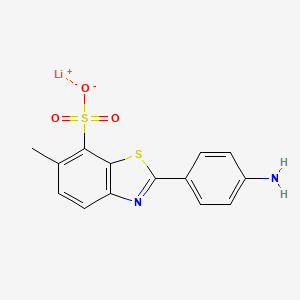
![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)


